N1-(4-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
The compound “N1-(4-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorobenzyl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolin-7-yl group. These groups are likely to confer specific chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings and functional groups would likely result in a complex three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would also depend on its structure .Scientific Research Applications
Biological Activity and Selectivity
Compounds related to N1-(4-chlorobenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have been investigated for their biological activities, particularly focusing on their receptor selectivity and potential therapeutic applications. For example, isoquinolines, a structurally related class, have been studied for their antagonistic activity against the P2X7 nucleotide receptor, highlighting high selectivity for human versus rat receptor homologues (Humphreys et al., 1998). This specificity is crucial for developing targeted therapies with minimal off-target effects.
Chemical Synthesis and Modification
Research on tetrahydroisoquinoline derivatives emphasizes the importance of synthetic methodologies in accessing compounds with potential therapeutic value. Studies on the rotational isomerism of N-(N-heteroaryl)arenesulphenamides, including derivatives of tetrahydroquinoline, provide insight into the stereochemical aspects of these molecules, which can influence their biological activity and pharmacokinetic properties (Atkinson et al., 1979).
Anticancer Activity
The discovery of antiglioma activity in biaryl 1,2,3,4-tetrahydroisoquinoline derivatives underscores the potential of these compounds in cancer therapy. By selectively blocking the growth of glioma cells while sparing normal astrocytes, these derivatives demonstrate a promising therapeutic window for treating gliomas, a common and aggressive type of brain tumor (Mohler et al., 2006).
Receptor Antagonism for Sleep Modulation
Studies on orexin-1 receptor antagonists reveal the role of tetrahydroisoquinoline derivatives in modulating sleep, providing insights into the mechanisms of sleep regulation and the potential for developing novel sleep aids. The selective blockade of orexin receptors indicates the complexity of receptor-ligand interactions and the potential for fine-tuning therapeutic interventions (Dugovic et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c23-17-8-5-15(6-9-17)14-24-21(27)22(28)25-18-10-7-16-3-1-11-26(19(16)13-18)32(29,30)20-4-2-12-31-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIIROWUPGVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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